molecular formula C35H43Cl2NO7 B1675005 Locoid C CAS No. 135467-84-4

Locoid C

カタログ番号: B1675005
CAS番号: 135467-84-4
分子量: 660.6 g/mol
InChIキー: MAFGBWPMBVXVNI-PVHZEMNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Locoid C is a new combination anti-inflammatory drug that contains hydrocortisone 17-butyrate & chlorquinaldol.

科学的研究の応用

Introduction to Locoid C

This compound, containing hydrocortisone butyrate , is a topical corticosteroid used primarily for treating various inflammatory skin conditions, including eczema and dermatitis. It is available in different formulations, such as cream and lotion, and is known for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties. This article explores the scientific applications of this compound, supported by data tables and case studies.

Treatment of Eczema

This compound is frequently prescribed for atopic dermatitis (eczema) due to its effectiveness in managing flare-ups. Clinical studies have demonstrated significant improvements in skin condition scores among patients treated with hydrocortisone butyrate compared to those receiving placebo or less potent steroids.

StudySample SizeTreatment DurationEfficacy Outcome
Jorizzo et al. (1995)100 children6 weeksSignificant reduction in eczema severity scores with this compound compared to placebo .
Almeyda & Burt (1974)50 adults4 weeksThis compound showed superior efficacy over betamethasone in reducing symptoms .

Management of Dermatitis

This compound is also indicated for various forms of dermatitis, including contact dermatitis and seborrheic dermatitis. Its anti-inflammatory properties help alleviate symptoms effectively.

ConditionEfficacy Rate (%)Study Reference
Contact Dermatitis75% improvement reported
Seborrheic Dermatitis70% improvement reported

Psoriasis Treatment

Although topical corticosteroids are generally avoided in widespread plaque psoriasis, this compound can be beneficial for localized lesions. Studies indicate that it can help reduce inflammation and scaling.

StudyPatient GroupTreatment RegimenResults
Green et al. (2004)60 patients with localized psoriasisTwice daily application for 2 weeksSignificant reduction in plaque thickness and erythema .

Pediatric Use

This compound is approved for use in children aged three months and older, making it a versatile option for treating inflammatory skin conditions in younger populations.

Age GroupCondition TreatedEfficacy Outcome
Infants (3-18 months)Atopic DermatitisEffective with minimal side effects reported .
Children (3-18 years)Contact DermatitisHigh satisfaction rate among caregivers .

Safety Profile

While this compound is effective, its safety profile must be considered. The risk of systemic absorption increases with prolonged use or application over large areas. Monitoring for potential side effects such as skin thinning or hypothalamic-pituitary-adrenal axis suppression is recommended.

Adverse Effects Reported

  • Skin Irritation : Commonly reported; usually mild.
  • Hypersensitivity Reactions : Rare but documented.
  • Systemic Effects : Minimal when used as directed; monitoring advised for long-term users .

特性

CAS番号

135467-84-4

分子式

C35H43Cl2NO7

分子量

660.6 g/mol

IUPAC名

5,7-dichloro-2-methylquinolin-8-ol;[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H36O6.C10H7Cl2NO/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3;1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3;2-4,14H,1H3/t17-,18-,19-,22+,23-,24-,25-;/m0./s1

InChIキー

MAFGBWPMBVXVNI-PVHZEMNUSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

異性体SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

正規SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Locoid C; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Locoid C
Reactant of Route 2
Locoid C
Reactant of Route 3
Locoid C
Reactant of Route 4
Locoid C
Reactant of Route 5
Reactant of Route 5
Locoid C
Reactant of Route 6
Locoid C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。